
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
Description
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-12)14-11(13)10(8)4-7/h2-4,9H,5H2,1H3 |
InChI Key |
ZTSAEPPLADPTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C#N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylcoumarin with a nitrile source in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: A precursor in the synthesis of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile.
Benzopyran Derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on various research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 175.19 g/mol. The structural features include a benzopyran core that is known for its diverse pharmacological properties.
Antifungal Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antifungal activity. A study highlighted the structure–activity relationship (SAR) of benzopyran derivatives, suggesting that modifications at specific positions can enhance antifungal efficacy. For instance, compounds with methoxy and chloro substituents showed improved activity against various fungal strains compared to standard antifungal agents like fluconazole .
Anticancer Properties
Benzopyran derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines. For example, compounds similar to 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran have shown cytotoxic effects against human melanoma and glioblastoma cells . The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in inhibiting cancer cell growth.
Antioxidant Activity
The antioxidant potential of benzopyran derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .
Study 1: Antifungal Efficacy
A recent study assessed the antifungal activity of several benzopyran derivatives against Fusarium oxysporum. The results indicated that the presence of specific functional groups significantly enhanced antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to or better than established antifungal treatments .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis, 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives were tested against various cancer cell lines, including MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma). The findings revealed that certain modifications increased cytotoxicity significantly, with IC50 values reaching as low as 0.36 µM for some derivatives .
The mechanisms underlying the biological activities of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran involve multiple pathways:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in fungal cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction.
- Antioxidative Mechanisms : By reducing oxidative stress markers, these compounds help protect cells from damage.
Q & A
(Basic) What are the recommended synthetic routes for 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves multicomponent condensation reactions using substituted benzaldehydes, malononitrile, and resorcinol derivatives. For example:
- Reagents : 3-Methoxybenzaldehyde (20 mmol), malononitrile (20 mmol), and resorcinol (20 mmol) in dried acetone.
- Catalyst : Dry K₂CO₃ (15 mmol) to facilitate nucleophilic substitution.
- Optimization :
- Temperature : Maintain 50°C during propargyl bromide addition to enhance reactivity .
- Reaction Time : 12 hours for complete substitution, monitored via TLC.
- Workup : Filter and recrystallize from ethanol-toluene (1:2) to purify the product.
Yields improve with rigorous exclusion of moisture and controlled stoichiometry.
(Basic) What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2185 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.3–7.2 ppm) and methoxy groups (δ 3.7–3.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm the fused benzopyran ring system. For analogous compounds, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures .
- ESI/HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 293.1446) .
(Basic) What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- PPE :
- Eye/Face : NIOSH-approved safety glasses and face shields to prevent splashes .
- Gloves : Nitrile gloves inspected for integrity; dispose of contaminated gloves per hazardous waste protocols .
- Body Protection : Lab coats with full arm coverage and closed-toe shoes.
- Hygiene : Wash hands thoroughly after handling and before breaks .
(Advanced) How can researchers address discrepancies in spectroscopic data or unexpected by-products during synthesis?
Methodological Answer:
- By-Product Analysis :
- HPLC-MS : Detect impurities using a C18 column (ACN/H₂O gradient) to separate intermediates.
- Isolation : Column chromatography (silica gel, hexane/ethyl acetate) to isolate side products for structural elucidation.
- Mechanistic Insight :
- Kinetic Studies : Vary reaction time/temperature to identify competing pathways (e.g., hydrolysis of nitrile groups under acidic conditions).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reactive intermediates and transition states .
(Advanced) What computational modeling approaches are suitable for predicting the reactivity or stability of this benzopyran derivative?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for the nitrile group.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in acetone or DMSO to assess stability under synthetic conditions.
- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
(Advanced) How can the compound's potential as a fluorophore or enzyme substrate be systematically evaluated?
Methodological Answer:
- Fluorometric Assays :
- Excitation/Emission Scans : Use λex = 330 nm and λem = 450 nm in PBS buffer (pH 7.4) to detect fluorescence intensity .
- Enzyme Kinetics : Incubate with cytochrome P450 isoforms; monitor metabolite formation via LC-MS .
- Structure-Activity Relationships (SAR) :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance photostability.
- Quantum Yield Measurements : Compare with reference fluorophores (e.g., coumarin 343) using integrated sphere methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.